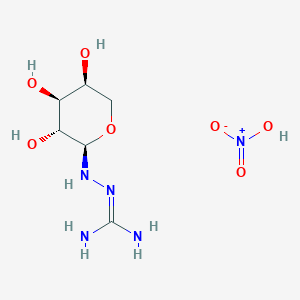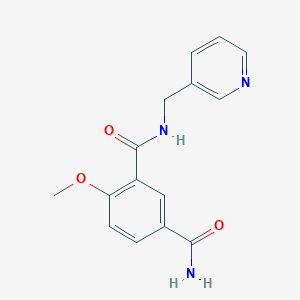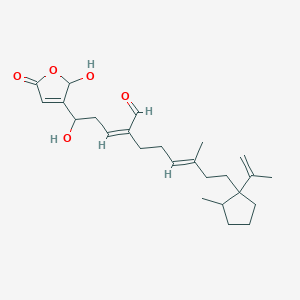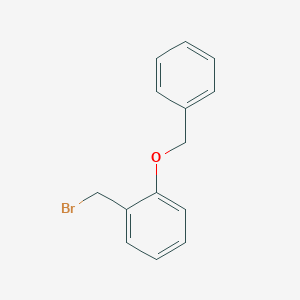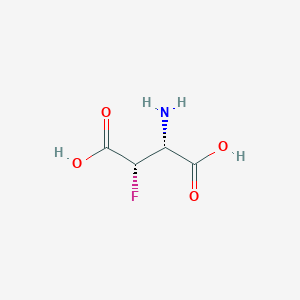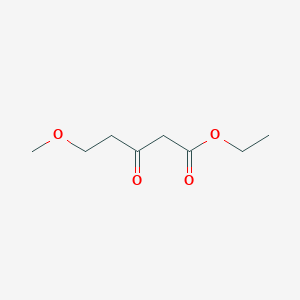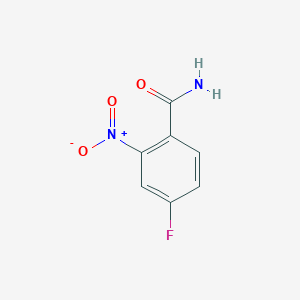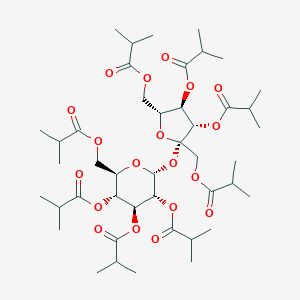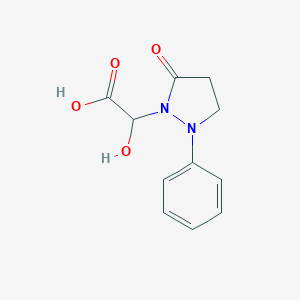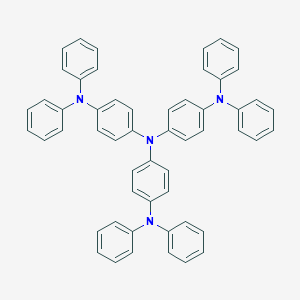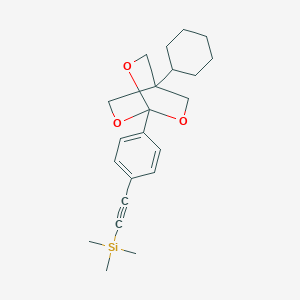![molecular formula C13H9N2O6- B025917 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate CAS No. 102564-38-5](/img/structure/B25917.png)
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate, also known as DPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPEB is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism Of Action
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate binds to a specific site on the AMPA receptor, causing a conformational change that enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory synaptic transmission.
Biochemical And Physiological Effects
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to enhance synaptic plasticity and improve cognitive function and memory in animal models of various neurological disorders. In addition, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate in lab experiments is its selectivity for the AMPA receptor, which allows researchers to specifically target this receptor in their studies. However, one limitation of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. Another area of interest is the investigation of the long-term effects of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate on synaptic plasticity and memory in animal models of neurological disorders. Finally, the clinical development of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate as a therapeutic agent for neurological disorders is an exciting area of future research.
Synthesis Methods
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves the reaction of 4-[(E)-2-nitroethenyl]benzoic acid with pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to improve cognitive function and memory in animal models of these disorders.
properties
CAS RN |
102564-38-5 |
|---|---|
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate |
Molecular Formula |
C13H9N2O6- |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate |
InChI |
InChI=1S/C13H10N2O6/c16-11-3-4-12(17)15(11)10-7-8(5-6-14(20)21)1-2-9(10)13(18)19/h1-2,5-7H,3-4H2,(H,18,19)/p-1/b6-5+ |
InChI Key |
BWXBJLYFXSISDV-AATRIKPKSA-M |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)/C=C/[N+](=O)[O-])C(=O)[O-] |
SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-] |
synonyms |
N-succinimidyl-4-(2-nitrovinyl)benzoate N-succinimidyl-para-(2-nitrovinyl)benzoate S4NVB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




